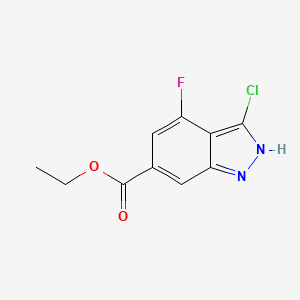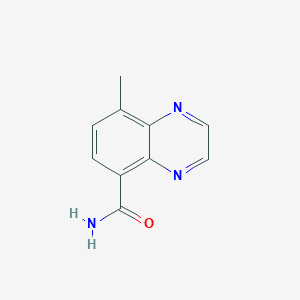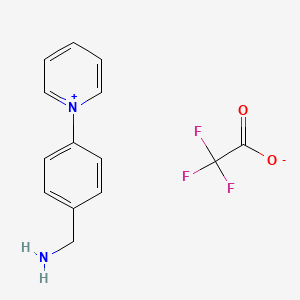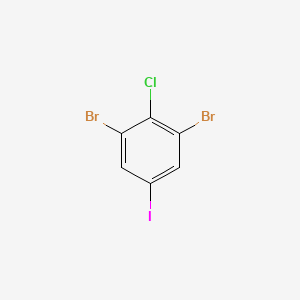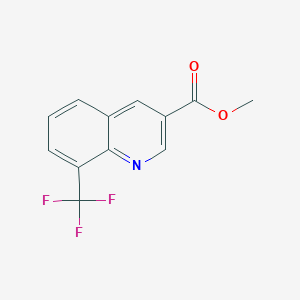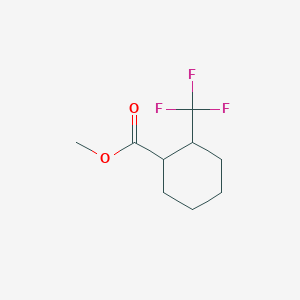
Methyl 2-(trifluoromethyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is a fluorinated organic compound characterized by a cyclohexane ring substituted with a trifluoromethyl group at the second position and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanecarboxylic acid or its derivatives.
Trifluoromethylation: The cyclohexanecarboxylic acid undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethylating agents.
Esterification: The resulting trifluoromethylated cyclohexanecarboxylic acid is then esterified with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form this compound.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the cyclohexanecarboxylic acid is trifluoromethylated and esterified in large reactors.
Continuous Process: Some industrial setups may use a continuous process for higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylamine.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include heating under reflux.
Reduction: Reagents like lithium aluminum hydride; conditions include anhydrous ether solvent.
Substitution: Reagents like ammonia or amines; conditions include heating under pressure.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid or cyclohexanone.
Reduction: Trifluoromethylamine derivatives.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Chemistry: Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of various therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which methyl 2-(trifluoromethyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Methyl 2-(trifluoromethyl)benzoate: Similar structure but with a benzene ring instead of cyclohexane.
Methyl 2-(trifluoromethyl)butanoate: Similar trifluoromethyl group but with a shorter carbon chain.
Uniqueness:
Enhanced Stability: The cyclohexane ring provides enhanced stability compared to benzene derivatives.
Versatility: The cyclohexane structure allows for a wider range of chemical modifications and applications.
Properties
Molecular Formula |
C9H13F3O2 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h6-7H,2-5H2,1H3 |
InChI Key |
LWSZWWSRHDIBHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331980.png)

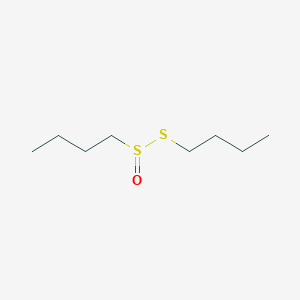
![2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15332009.png)

![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15332019.png)
